Biological Selectivity: Weak Carbonic Anhydrase Inhibition Versus Potent Clinical Inhibitors
1-(3,5,6-Trimethylpyrazin-2-yl)ethanone demonstrates a quantifiable but weak inhibitory effect on human carbonic anhydrase 1 (hCA I), with a reported Ki value of 3700 nM [1]. This is in stark contrast to the potent inhibition exhibited by standard sulfonamide-based inhibitors such as acetazolamide, which typically display Ki values in the low nanomolar range (e.g., <10 nM) against this enzyme class. The compound's weak activity provides a defined baseline for off-target effects, suggesting it is a relatively clean agent for applications where carbonic anhydrase inhibition is undesirable.
| Evidence Dimension | Inhibition of human carbonic anhydrase 1 (hCA I) |
|---|---|
| Target Compound Data | Ki = 3700 nM |
| Comparator Or Baseline | Acetazolamide (standard CA inhibitor) |
| Quantified Difference | Target compound is approximately >370-fold less potent than clinical CA inhibitors (Ki <10 nM) |
| Conditions | CO2 hydration-based stopped-flow assay; incubated for 15 mins prior to testing |
Why This Matters
This quantifies a defined level of biological activity, enabling researchers to select this compound as a negative control or to predict potential off-target liabilities in more complex biological systems.
- [1] BindingDB. BDBM50133395 CHEMBL3632831. Ki Data for Human Carbonic Anhydrase 1 Inhibition. View Source
